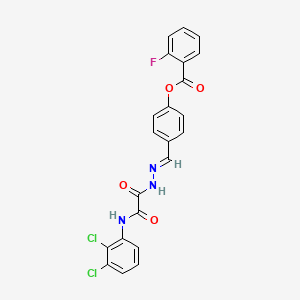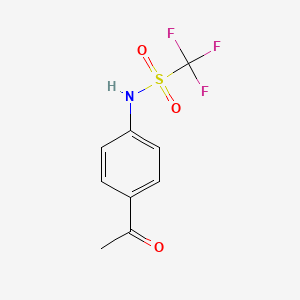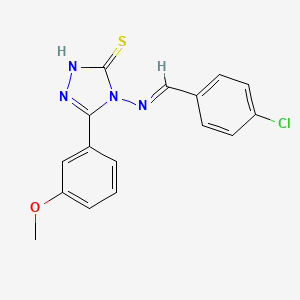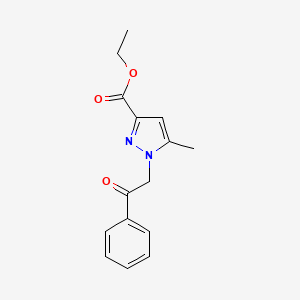
Ethyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, a methyl group, and a phenyl-substituted oxoethyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The subsequent steps involve the introduction of the phenyl-substituted oxoethyl group and the methyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Ethyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
Methyl 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate: This compound shares a similar structure but has a pyrrole ring instead of a pyrazole ring.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: This compound has a thiophene ring and an amino group, making it structurally similar but with different functional groups.
Uniqueness
Ethyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and the pyrazole ring structure
特性
| 618070-58-9 | |
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
ethyl 5-methyl-1-phenacylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)13-9-11(2)17(16-13)10-14(18)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChIキー |
LWGRRGHABLVDCL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12047886.png)

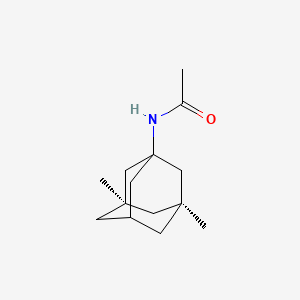
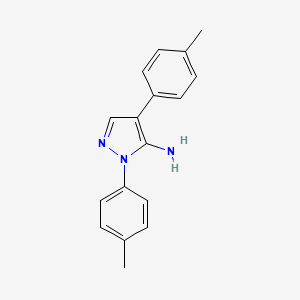
![N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12047912.png)

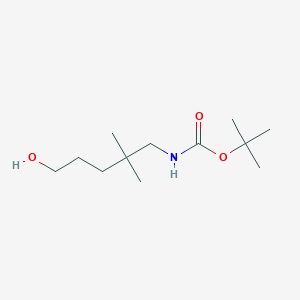

![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12047933.png)
